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molecular formula C11H10O4 B8815067 Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate CAS No. 638218-70-9

Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate

Cat. No. B8815067
M. Wt: 206.19 g/mol
InChI Key: ODAVTXGNQNWWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869962B2

Procedure details

This material was prepared from 6-acetoxy-2-methylbenzofuran 89b (0.81 g, 4.3 mmole) by acylation with oxalyl chloride in the presence of AlCl3, followed by treatment with methanol and K2CO3 in a manner as previously described for example 11a to give a beige solid (607 mg, 69%). 1H NMR (DMSO-d6) δ9.64 (1H, s), 7.62 (1H, d, J=8.5 Hz), 6.93 (1H, d, J=1.9 Hz), 6.78 (1H, dd, J=8.5, 2.0 Hz), 3.79 (3H, s), 2.66 (3H, s).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
69%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[CH:13][C:8]2[CH:9]=[C:10]([CH3:12])[O:11][C:7]=2[CH:6]=1)(=O)C.[C:15](Cl)(=[O:19])C(Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].[C:25]([O-])([O-])=[O:26].[K+].[K+]>CO>[OH:4][C:5]1[CH:14]=[CH:13][C:8]2[C:9]([C:25]([O:19][CH3:15])=[O:26])=[C:10]([CH3:12])[O:11][C:7]=2[CH:6]=1 |f:2.3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
C(C)(=O)OC1=CC2=C(C=C(O2)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(C(=C(O2)C)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 607 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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